Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound characterized by the presence of multiple fluorine atoms and an oxazole ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the difluoromethyl group: This can be done using difluoromethylating reagents like difluoromethyl bromide or difluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-methyl-1,3-oxazole-5-carboxylate
- Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
Uniqueness
Ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is unique due to the presence of both trifluoromethyl and difluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
ethyl 2-[(3,3-difluoro-2,2-dimethylpropanoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2O4/c1-4-22-7(20)5-6(12(15,16)17)18-10(23-5)19-9(21)11(2,3)8(13)14/h8H,4H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVACTKBSVKFHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)NC(=O)C(C)(C)C(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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